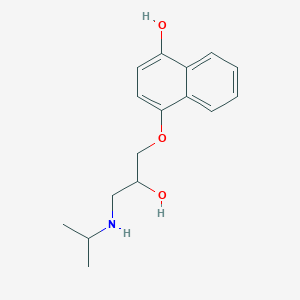
4-Hydroxypropranolol
説明
4-Hydroxypropranolol is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist . It has a molecular formula of C16H21NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Hydroxypropranolol involves glucuronidation of propranolol, a process catalyzed by enzymes in the human UGT1 and UGT2 families . The glucuronidation process involves the transfer of the sugar moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic group of the substrate .Molecular Structure Analysis
The molecular structure of 4-Hydroxypropranolol consists of 16 carbon atoms, 21 hydrogen atoms, and 3 oxygen atoms . Its average mass is 275.343 Da and its monoisotopic mass is 275.152130 Da .Chemical Reactions Analysis
The glucuronidation of propranolol to form 4-Hydroxypropranolol is a key chemical reaction . This reaction is catalyzed by enzymes in the human UGT1 and UGT2 families .Physical And Chemical Properties Analysis
4-Hydroxypropranolol has an empirical formula of C16H21NO3·HCl . Its molecular weight is 311.80 .科学的研究の応用
Molecular Modeling in Chiral Separation
4-Hydroxypropranolol (4-OH-Prop) has been studied for its enantioseparation mechanism using carboxymethyl-β-cyclodextrin (CM-β-CD) in capillary electrophoresis. Molecular dynamics simulations and density functional theory calculations revealed that hydrogen bonds play a crucial role in the stabilization of the complex formed between 4-OH-Prop and CM-β-CD. This study contributes to understanding chiral discrimination in drug compounds (Nascimento et al., 2014).
Biotransformation by Endophytic Fungi
The biotransformation of propranolol to 4-OH-Prop by endophytic fungi has been investigated. Different fungi demonstrated the capability to biosynthesize the metabolite, highlighting their potential use in industrial applications for producing 4-OH-Prop enantiomers (Borges, Bonato, & Pupo, 2011).
Pharmacokinetic Modeling
Physiologically based pharmacokinetic (PBPK) modeling has been used to study the metabolism of propranolol to 4-hydroxypropranolol in relation to CYP2D6 genotypes. This research provides insights into how genetic variations can affect drug metabolism, emphasizing the importance of personalized medicine (Lee et al., 2020).
Analysis in Biological Samples
Techniques for the rapid determination of propranolol and 4-hydroxypropranolol in plasma have been developed, combining high-pressure liquid chromatography with fluorescence detection. This methodology is crucial for pharmacokinetic studies and understanding drug metabolism (Mason, Amick, & Waddle, 2006).
Cytochrome P450 Enzyme Activity
Studies have investigated the inactivation of cytochrome P450 enzymes by metabolites of 4-hydroxypropranolol, providing valuable information on the metabolic pathways and potential drug interactions involving this compound (Narimatsu et al., 2001).
Electrophysiological Effects in Medical Research
Research on electrophysiological effects of certain agents on isolated atrial myocytes treated with β-adrenoceptor antagonists, including propranolol, helps in understanding cardiac responses and potential arrhythmic effects of drugs (Pau et al., 2005).
Safety And Hazards
将来の方向性
Research on 4-Hydroxypropranolol is ongoing. One study found that glucuronidation of propranolol and 4-Hydroxypropranolol by all 19 members of the human UGT1 and UGT2 families was monitored . This research could lead to a better understanding of the metabolism of propranolol and its derivatives, potentially informing future therapeutic applications .
特性
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPACWBWIOYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14133-90-5 (hydrochloride) | |
| Record name | 4-Hydroxypropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70893062 | |
| Record name | 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypropranolol | |
CAS RN |
10476-53-6 | |
| Record name | (±)-4-Hydroxypropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYPROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2449QP4SVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
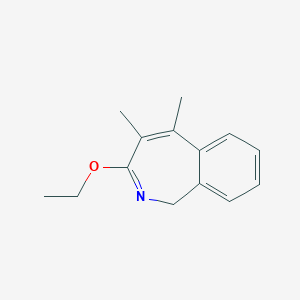
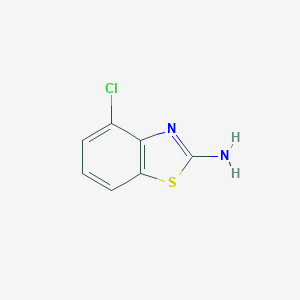
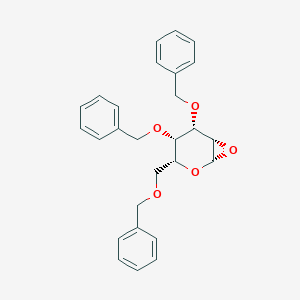
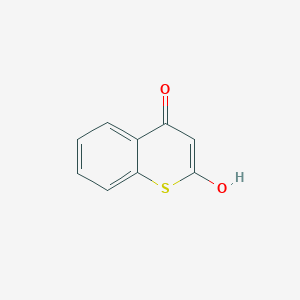
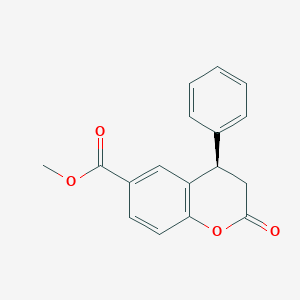


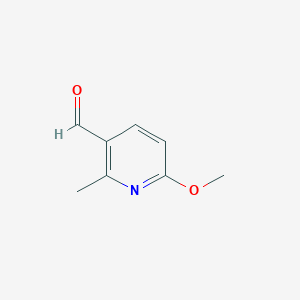
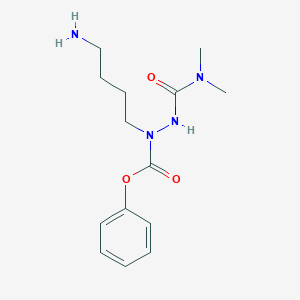
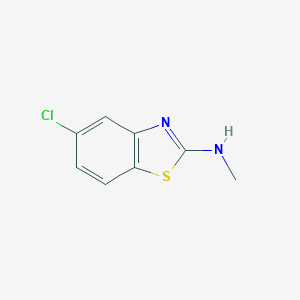
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
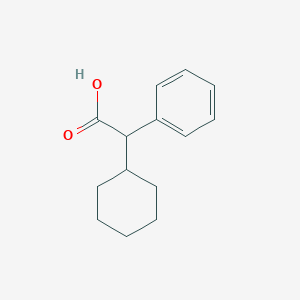
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)